molecular formula C18H18N2O3 B5467116 5-[(2,5-dimethylphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole

5-[(2,5-dimethylphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B5467116
M. Wt: 310.3 g/mol
InChI Key: JYVHSOHQMOWBGF-UHFFFAOYSA-N
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Description

5-[(2,5-dimethylphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic organic compound It features an oxadiazole ring, which is a five-membered ring containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,5-dimethylphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Substitution Reactions:

A common synthetic route might involve:

  • Reacting 2,5-dimethylphenol with an appropriate alkylating agent to form 2,5-dimethylphenoxyalkyl halide.
  • Reacting this intermediate with a hydrazide to form the corresponding hydrazone.
  • Cyclizing the hydrazone with a carboxylic acid derivative to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods would likely scale up these reactions using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-[(2,5-dimethylphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The methoxy and dimethylphenoxy groups can be oxidized under strong oxidative conditions.

    Reduction: The oxadiazole ring can be reduced to form different heterocyclic structures.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-[(2,5-dimethylphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential pharmacological properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[(2,5-dimethylphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2,5-dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole
  • 5-[(2,3-dimethylphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole

Uniqueness

5-[(2,5-dimethylphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and biological activity. The presence of both methoxy and dimethylphenoxy groups provides a distinct electronic environment, potentially leading to unique interactions with biological targets and different chemical behavior compared to its analogs.

This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.

Properties

IUPAC Name

5-[(2,5-dimethylphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-12-7-8-13(2)16(9-12)22-11-17-19-18(20-23-17)14-5-4-6-15(10-14)21-3/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVHSOHQMOWBGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC2=NC(=NO2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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